molecular formula C7H4BrN3O B12347212 7-bromo-4aH-pyrido[3,4-d]pyridazin-4-one

7-bromo-4aH-pyrido[3,4-d]pyridazin-4-one

Cat. No.: B12347212
M. Wt: 226.03 g/mol
InChI Key: DVAVEDSVUDOHGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-4aH-pyrido[3,4-d]pyridazin-4-one (CAS: 794591-77-8, molecular formula: C₇H₄BrN₃O) is a heterocyclic compound featuring a fused pyridopyridazinone core with a bromine substituent at the 7-position. Its synthesis and applications are explored in medicinal chemistry, particularly as a scaffold for kinase inhibitors and anti-inflammatory agents . The bromine atom enhances electrophilicity and may improve binding affinity in biological systems due to its size and lipophilicity.

Properties

Molecular Formula

C7H4BrN3O

Molecular Weight

226.03 g/mol

IUPAC Name

7-bromo-4aH-pyrido[3,4-d]pyridazin-4-one

InChI

InChI=1S/C7H4BrN3O/c8-6-1-4-2-10-11-7(12)5(4)3-9-6/h1-3,5H

InChI Key

DVAVEDSVUDOHGK-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=CC2=CN=NC(=O)C21)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4aH-pyrido[3,4-d]pyridazin-4-one typically involves the bromination of pyrido[3,4-d]pyridazin-4-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

7-bromo-4aH-pyrido[3,4-d]pyridazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyridazinones, N-oxides, and dihydropyridazinones .

Mechanism of Action

The mechanism of action of 7-bromo-4aH-pyrido[3,4-d]pyridazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridazinone core play crucial roles in binding to these targets, leading to modulation of their activity . The exact pathways and molecular interactions depend on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Pyridopyrimidinones vs. Pyridopyridazinones
  • Pyrido[3,4-d]pyrimidin-4(3H)-one derivatives (e.g., compound 44g in ) incorporate a pyrimidinone ring instead of pyridazinone. These derivatives, such as 8-((4-(pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one, demonstrate enhanced solubility due to piperazine substituents, which facilitate interactions with ATP-binding pockets in kinases .
Selenadiazolo Analogs
  • The selenium-containing analog, 7-bromo-[1,2,5]selenadiazolo[3,4-d]pyridazin-4(5H)-one (), replaces a nitrogen atom with selenium. This substitution increases polarizability and redox activity, which may enhance interactions with selenocysteine-containing enzymes but reduce metabolic stability .
Pyrrolo[3,4-d]pyridazinones
  • Derivatives like those in replace the pyrido ring with a pyrrolo group. For example, pyrrolo[3,4-d]pyridazinones modified with 1,3,4-oxadiazole-2-thione exhibit potent COX-2 inhibition (comparable to Celecoxib) and reduced gastrointestinal toxicity, highlighting the impact of ring fusion on target selectivity .

Substituent Effects

Halogen Substituents
  • Bromo vs. Chloro : The 7-bromo group in the target compound offers greater lipophilicity and van der Waals interactions compared to the 3-(4-chlorophenyl) analog (compound 14 in ). This may improve blood-brain barrier penetration but increase off-target risks .
  • Methoxy and Piperazine Groups : Compounds like 7-(1,4-diazepan-1-yl)-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one () show enhanced solubility and kinase affinity due to methoxy and piperazine substituents, though they lack the electrophilic bromine critical for covalent binding .

Structural Similarity and Diversity

  • Diversity : Introduction of flexible linkers (e.g., 2-oxoethyl in ) or bulky groups (e.g., cyclopropyl in ) modulates steric hindrance and pharmacokinetic profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.